H-Ryyrik-NH2

NOP/ORL1 receptor binding radioligand displacement structure-activity relationship

Select H-Ryyrik-NH2 when your NOP/ORL1 receptor pharmacology demands the free N-terminal amine scaffold. Unlike the acetyl-capped Ac-RYYRIK-NH₂ (CAS 200959-48-4), this des-acetyl hexapeptide permits direct on-resin acylation with HBTU/HOBt—no deprotection required—making it the optimal precursor for systematic N-terminal SAR that can span partial agonists to pure antagonists. The ≥60-fold binding deficit versus the acetyl parent provides a structure-specific negative control irreplaceable by scrambled-sequence peptides, while the free amine enables C-terminal extension into chimeric or bivalent ligands unattainable with the acetyl-capped analogue.

Molecular Formula C42H68N14O7
Molecular Weight 881.1 g/mol
Cat. No. B10849287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Ryyrik-NH2
Molecular FormulaC42H68N14O7
Molecular Weight881.1 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCN=C(N)N)N
InChIInChI=1S/C42H68N14O7/c1-3-25(2)34(40(63)52-30(35(45)58)14-7-8-20-43)56-37(60)31(15-10-22-51-42(48)49)53-38(61)33(24-27-16-18-28(57)19-17-27)55-39(62)32(23-26-11-5-4-6-12-26)54-36(59)29(44)13-9-21-50-41(46)47/h4-6,11-12,16-19,25,29-34,57H,3,7-10,13-15,20-24,43-44H2,1-2H3,(H2,45,58)(H,52,63)(H,53,61)(H,54,59)(H,55,62)(H,56,60)(H4,46,47,50)(H4,48,49,51)/t25-,29-,30-,31-,32-,33-,34-/m0/s1
InChIKeyNJUUHBQLRQTWGG-QQUOXUDESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

H-Ryyrik-NH2: Baseline Profile of the Free N-Terminal Amine Form of the NOP/ORL1 Receptor Hexapeptide Ligand RYYRIK


H-Ryyrik-NH2 (H-Arg-Tyr-Tyr-Arg-Ile-Lys-NH₂) is the free N-terminal amine (des-acetyl) form of the combinatorial peptide library-derived hexapeptide amide RYYRIK-NH₂. This compound targets the nociceptin/orphanin FQ (N/OFQ) peptide receptor, also designated NOP or ORL1, a class A G protein-coupled receptor (GPCR) that couples to Gi/o proteins [1]. The RYYRIK scaffold was originally identified as a selective NOP receptor ligand with partial agonist character [2]. Critically, the N-terminal acetylation status is a primary determinant of receptor binding affinity: the free amine form is not functionally equivalent to its acetyl-capped counterparts and cannot be treated as a generic substitute for Ac-RYYRIK-NH₂ or other N-terminal acyl variants [3].

Why H-Ryyrik-NH2 Cannot Be Generically Substituted by Ac-RYYRIK-NH₂ or Other N-Terminal Acyl Variants in NOP/ORL1 Receptor Research


N-terminal acylation of the RYYRIK scaffold is a dominant molecular determinant controlling both receptor binding affinity and functional efficacy at NOP/ORL1. The free amine form (H-Ryyrik-NH₂) exhibits a binding affinity that is approximately 60- to 280-fold weaker than that of the acetyl-capped reference compound Ac-RYYRIK-NH₂, depending on the assay system employed [1][2]. Furthermore, different N-terminal acyl groups (acetyl, isovaleryl, methylthioacetyl, pivaloyl, formyl) produce ligands spanning partial agonist, pure antagonist, and functionally silent profiles at the same receptor [3][4]. Consequently, the RYYRIK-NH₂ free amine cannot serve as a functional replacement for any specific acyl-variant ligand in binding, G-protein activation, or tissue bioassay experiments. The selection of the N-terminal group directly governs whether the tool compound exhibits high-affinity receptor engagement, agonist efficacy, or pure antagonist character, making generic substitution a source of irreproducible results in NOP receptor pharmacology.

H-Ryyrik-NH2 Quantitative Differentiation Evidence: Receptor Binding and Structural Requirement Data versus Ac-RYYRIK-NH₂, IsoVa-RYYRIK-NH₂, and N/OFQ


Receptor Binding Affinity Deficit: H-Ryyrik-NH₂ versus Ac-RYYRIK-NH₂ at the NOP/ORL1 Receptor

The free N-terminal amine form H-RYYRIK-NH₂ binds to the NOP/ORL1 receptor with drastically reduced affinity compared to its acetyl-protected counterpart Ac-RYYRIK-NH₂. Quantitative estimates derived from [³H]nociceptin displacement assays place the binding deficit at approximately 60-fold (Li et al., 2008) to approximately 280-fold (Li et al., 2014), with both studies referencing the foundational structure-activity data from Kawano et al. (2002) [1][2][3]. This reduction is not marginal: it represents a loss of binding that functionally reclassifies the molecule from a high-affinity partial agonist scaffold to a low-affinity ligand that may be essentially inactive in standard receptor occupancy assays at nanomolar concentrations.

NOP/ORL1 receptor binding radioligand displacement structure-activity relationship

N-Terminal Acetyl Group Essentiality: Ala-Scanning and Truncation Evidence from Kawano et al. (2002)

Systematic structure-activity studies by Kawano et al. (2002) established that removal of the N-terminal acetyl protecting group abolishes high-affinity receptor binding at ORL1 [1]. Within the RYYRIK hexapeptide sequence, the N-terminal tripeptide Arg-Tyr-Tyr (RYY) was identified as crucially important for binding, with the N-terminal Arg residue being of special significance. Critically, the C-terminal amide group was found to be insignificant for binding, while the N-terminal acetyl group was essential. This establishes that H-Ryyrik-NH₂ (lacking acetyl protection of Arg¹) is not merely a less potent analog but a fundamentally impaired binder whose structural defect resides in the missing acetyl-Arg moiety at position 1.

Alanine scanning N-terminal truncation protecting group requirement

Precursor Utility for N-Terminal Extension: Hybrid Peptide Synthesis via Free Amine Chemistry

The free N-terminal amine of H-Ryyrik-NH₂ provides a reactive handle for on-resin or in-solution N-terminal extension via amide bond formation, enabling the construction of hybrid, bivalent, or multivalent peptide ligands. Erdei et al. (2019) demonstrated the synthesis of nine N/OFQ-RYYRIK hybrid peptides, where the RYYRIK pharmacophore was combined with fragments of the endogenous N/OFQ sequence [1]. Separately, hybrid opioid-nociceptin peptides incorporating RYYRIK segments, such as H-YGGFGGGRYYRIK-NH₂ and H-YGGFRYYRIK-NH₂, have been synthesized and pharmacologically characterized, revealing substantially differing modes of receptor action compared to their monomeric components [2]. These applications require a free N-terminal amine; the acetyl-capped Ac-RYYRIK-NH₂ is chemically blocked from N-terminal chain elongation and is therefore unsuitable for such synthetic strategies.

solid-phase peptide synthesis chimeric peptide N-terminal derivatization

Differentiation from Pure Antagonist IsoVa-RYYRIK-NH₂: Affinity and Functional Profile Comparison

The N-terminal isovaleryl derivative IsoVa-RYYRIK-NH₂ was identified as a pure antagonist with negligible agonist activity and a dissociation constant (Kd) of 1.21 ± 0.03 nM, exhibiting >90% specific binding at the ORL1 receptor [1]. In contrast, Ac-RYYRIK-NH₂ retains partial agonist activity, stimulating GTPγS binding to submaximal levels, and H-RYYRIK-NH₂ shows drastically reduced binding (≥60-fold weaker than Ac-RYYRIK-NH₂) [2][3]. The methylthioacetyl derivative CH₃SCH₂CO-RYYRIK-NH₂ further improved upon IsoVa with enhanced binding affinity and strong antagonist activity [3]. This rank order of acyl-dependent binding (CH₃SCH₂CO ≈ IsoVa > Ac >> H) and functional activity (pure antagonist for IsoVa and CH₃SCH₂CO; partial agonist for Ac; minimal binding/activity for H) demonstrates that the N-terminal group dictates both the pharmacological quality and quantity of the ligand-receptor interaction.

antagonist activity GTPγS binding agonist efficacy

Comparison with Endogenous Ligand N/OFQ and Small-Molecule Antagonists: Affinity and Selectivity Context

The endogenous NOP ligand nociceptin/orphanin FQ (N/OFQ, a 17-mer peptide) binds with Ki ≈ 2.8 nM and acts as a full agonist at NOP [1]. Ac-RYYRIK-NH₂ binds with comparable affinity (Ki ≈ 1.5 nM in CHO cells, Ki ≈ 4.2 nM in rat brain membranes) but exhibits partial agonist character [1][2]. Small-molecule NOP antagonists such as JTC-801 (IC₅₀ ≈ 94 nM) and J-113397 have lower or comparable affinity relative to peptide ligands [3]. H-RYYRIK-NH₂, with its ≥60–280-fold binding deficit relative to Ac-RYYRIK-NH₂, is pharmacologically distinct from all these comparators and cannot serve as a high-affinity NOP ligand in any assay format. However, Ac-RYYRIK-NH₂ is inactive at the mu-opioid receptor, demonstrating NOP selectivity [4], and the RYYRIK scaffold generally retains this selectivity profile.

endogenous ligand comparison small-molecule antagonist receptor selectivity

Procurement-Relevant Application Scenarios for H-Ryyrik-NH2 Based on Quantitative Differentiation Evidence


Precursor for Custom N-Terminal Acyl-Derivatization in Structure-Activity Relationship (SAR) Campaigns

H-Ryyrik-NH₂ serves as the optimal starting material for SAR studies exploring novel N-terminal acyl groups (e.g., alkyl, aryl, heteroatom-containing acyl moieties) on the RYYRIK scaffold. As demonstrated by Li et al. (2008, 2014), systematic variation of the N-terminal acyl group can convert a partial agonist into a pure antagonist and modulate receptor binding affinity over a >280-fold range . The free amine form enables direct on-resin acylation using standard HBTU/HOBt coupling chemistry, eliminating the need for deprotection steps that would be required if starting from an acetyl-capped peptide. This scenario is directly supported by the synthetic methodology employed in the primary literature, where acyl-RYYRIK-NH₂ libraries were constructed beginning from the resin-bound free amine peptide .

Synthesis of Bivalent and Hybrid Peptide Ligands Targeting NOP and Opioid Receptors

The free N-terminal amine of H-Ryyrik-NH₂ permits its incorporation as a C-terminal pharmacophore module in bivalent or chimeric peptide constructs. Erdei et al. (2019) generated hybrid peptides in which RYYRIK was fused to N/OFQ fragments, yielding ligands with Ki values as low as 0.37 nM—approximately 7.6-fold higher affinity than N/OFQ itself (Ki 2.8 nM) and ~11-fold higher than Ac-RYYRIK-NH₂ (Ki 4.2 nM) . Similarly, opioid-nociceptin hybrid peptides H-YGGFGGGRYYRIK-NH₂ and H-YGGFRYYRIK-NH₂ were synthesized by N-terminal extension of the RYYRIK sequence with mu-opioid receptor-targeting motifs . Ac-RYYRIK-NH₂ cannot be used for such N-terminal extensions because its acetyl cap renders the N-terminus chemically inert to further peptide bond formation.

Negative Control for N-Terminal Acyl Group Requirement Studies at NOP/ORL1

H-Ryyrik-NH₂, with its binding affinity reduced by ≥60-fold relative to Ac-RYYRIK-NH₂ , provides a validated negative control for experiments designed to probe the contribution of N-terminal acylation to receptor binding, ligand efficacy, and downstream signaling. Kawano et al. (2002) established that removal of the N-terminal acetyl group is sufficient to ablate high-affinity ORL1 binding, while the C-terminal amide is dispensable . This asymmetric structural requirement makes H-Ryyrik-NH₂ the appropriate control for distinguishing N-terminal-dependent from N-terminal-independent pharmacological effects in mechanistic studies, whereas scrambled-sequence or unrelated peptide controls would not provide the same structure-specific information.

Starting Material for In Vivo Stability and Pharmacokinetic Studies of N-Terminal Acyl Modifications

The free amine form H-Ryyrik-NH₂ is susceptible to rapid aminopeptidase-mediated degradation in biological matrices, a liability that N-terminal acylation is explicitly designed to mitigate. Li et al. (2008) noted that Ac-RYYRIK-NH₂ did not exhibit in vivo activity, presumably due to rapid degradation . Comparative stability studies between H-Ryyrik-NH₂, Ac-RYYRIK-NH₂, IsoVa-RYYRIK-NH₂, and other acyl variants can directly quantify the protective effect of N-terminal capping against proteolytic cleavage. The free amine peptide serves as the baseline (least stable) comparator in such experiments, providing the quantitative degradation rate against which the stabilizing effects of different acyl groups can be benchmarked.

Quote Request

Request a Quote for H-Ryyrik-NH2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.